

how to prevent ATP hydrolysis in laboratory stock solutions

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Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812

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Technical Support Center: ATP Stock Solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent ATP hydrolysis in their laboratory stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause ATP hydrolysis in stock solutions?

A1: The stability of ATP in solution is primarily affected by three main factors:

- **pH:** ATP is most stable in a slightly alkaline environment, with a pH range of 6.8 to 7.4.^{[1][2]} At extreme pH values (either highly acidic or highly alkaline), the rate of hydrolysis increases significantly.^{[1][2]} When dissolved in water, ATP solutions are mildly acidic (around pH 3.5), which can contribute to its degradation.^[3]
- **Temperature:** Higher temperatures accelerate the rate of ATP hydrolysis. Therefore, it is crucial to store ATP solutions at low temperatures to maintain their integrity.
- **Divalent Cations:** Divalent cations, particularly Mg^{2+} , can catalyze the hydrolysis of ATP.^{[1][4]} While Mg^{2+} is essential for many enzymatic reactions involving ATP, its presence in stock solutions can reduce long-term stability.^[5]

Q2: What is the optimal pH for storing ATP stock solutions?

A2: The optimal pH for storing ATP solutions is between 6.8 and 7.4.[1][2] It is recommended to buffer the solution to a pH of approximately 7.0 to 7.5 to ensure maximum stability.[5][6]

Q3: At what temperature should I store my ATP stock solutions?

A3: For long-term storage, ATP stock solutions should be stored frozen at -20°C or -80°C.[5][7][8] Neutral ATP solutions stored at -20°C can be stable for at least a year.[8] For short-term storage (up to one week), refrigeration at 0-4°C is acceptable.[5][8] Avoid leaving ATP solutions at room temperature for extended periods, as this will lead to rapid hydrolysis.[7][8]

Q4: Should I add divalent cations like Mg^{2+} to my ATP stock solution?

A4: It is generally not recommended to include divalent cations like Mg^{2+} in your ATP stock solution for long-term storage, as they can promote hydrolysis.[5] It is best to add Mg^{2+} to the reaction mixture at the time of the experiment, if required for the specific application.

Q5: How can I minimize freeze-thaw cycles, and why is it important?

A5: Repeated freeze-thaw cycles can degrade ATP. To avoid this, it is highly recommended to aliquot your ATP stock solution into smaller, single-use volumes before freezing.[9][10] This practice ensures that you only thaw the amount of ATP needed for a single experiment, preserving the integrity of the remaining stock.

Q6: Can I use distilled water to prepare my ATP stock solution?

A6: Yes, you can dissolve ATP in sterile, high-purity water.[11] However, since ATP in water results in a mildly acidic solution (pH ~3.5), it is crucial to adjust the pH to the optimal range of 7.0-7.5 with a base like sodium hydroxide (NaOH) to ensure stability.[3][10][11]

Q7: How do I accurately determine the concentration of my ATP stock solution?

A7: The concentration of an ATP solution can be accurately determined using UV-Vis spectrophotometry. The absorbance of the solution should be measured at 259 nm. The concentration is then calculated using the Beer-Lambert law ($A = \epsilon cl$), with the molar extinction coefficient (ϵ) for ATP at 259 nm being $15,400 \text{ M}^{-1}\text{cm}^{-1}$. [11][12]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High background in assays using ATP	ATP stock solution has degraded, leading to high levels of free phosphate.	1. Prepare a fresh ATP stock solution following the recommended protocol. 2. Ensure the pH of the stock solution is between 7.0 and 7.5. 3. Aliquot the new stock and store it at -20°C or -80°C.
Inconsistent experimental results	Inconsistent ATP concentration due to improper storage or multiple freeze-thaw cycles.	1. Always use a fresh aliquot for each experiment. 2. Verify the concentration of your ATP stock using a spectrophotometer.
Precipitate forms in ATP solution after adding buffer	The buffer may be incompatible or at an incorrect pH, causing the ATP to precipitate.	1. Ensure the final pH of the ATP solution after adding any buffers is within the 6.8-7.4 range. 2. Prepare the ATP stock in sterile water and adjust the pH before adding it to your final reaction mixture.

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM ATP Stock Solution

Materials:

- Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)
- Sterile, high-purity water
- 1 M Sodium Hydroxide (NaOH) solution
- pH indicator strips or a calibrated pH meter

- Sterile 0.22 μm filter
- Sterile microcentrifuge tubes

Methodology:

- Weigh out the required amount of ATP disodium salt to prepare a 100 mM solution. For example, to make 10 mL of a 100 mM solution, dissolve 551.1 mg of ATP disodium salt (anhydrous) in 8 mL of sterile water.
- Slowly add 1 M NaOH dropwise to the ATP solution while monitoring the pH. Adjust the pH to 7.5.[\[11\]](#)[\[12\]](#) Be cautious not to overshoot the pH, as a basic environment can also promote hydrolysis.[\[12\]](#)
- Once the desired pH is reached, add sterile water to bring the final volume to 10 mL.
- Sterile filter the solution using a 0.22 μm syringe filter into a sterile container.[\[11\]](#)
- (Optional but recommended) Determine the precise concentration of the ATP stock solution by measuring the absorbance at 259 nm using a UV-Vis spectrophotometer. Dilute an aliquot of the stock solution (e.g., 1:1000) in water for the measurement. Calculate the concentration using the molar extinction coefficient of 15,400 $\text{M}^{-1}\text{cm}^{-1}$.[\[11\]](#)[\[12\]](#)
- Dispense the ATP solution into small, single-use aliquots (e.g., 50-100 μL) in sterile microcentrifuge tubes.[\[10\]](#)[\[13\]](#)
- Store the aliquots at -20°C or -80°C for long-term storage.[\[10\]](#)[\[11\]](#)

Protocol 2: Quantification of ATP Concentration using UV-Vis Spectrophotometry

Materials:

- ATP stock solution
- Sterile, high-purity water
- UV-Vis spectrophotometer

- Quartz cuvettes

Methodology:

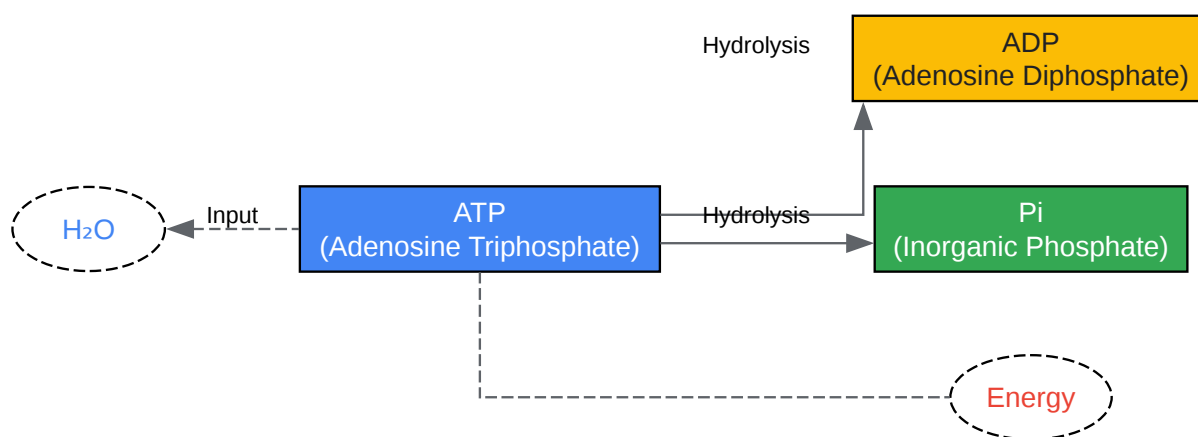
- Prepare a dilution of your ATP stock solution in sterile water. A 1:100 or 1:1000 dilution is typically appropriate to obtain an absorbance reading within the linear range of the spectrophotometer (usually 0.1 - 1.0).
- Use the same sterile water as a blank to zero the spectrophotometer at 259 nm.
- Measure the absorbance of the diluted ATP solution at 259 nm.
- Calculate the concentration of the original ATP stock solution using the Beer-Lambert Law:
Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / 15,400 M⁻¹cm⁻¹

Data Summary

Table 1: Stability of ATP Solutions Under Various Conditions

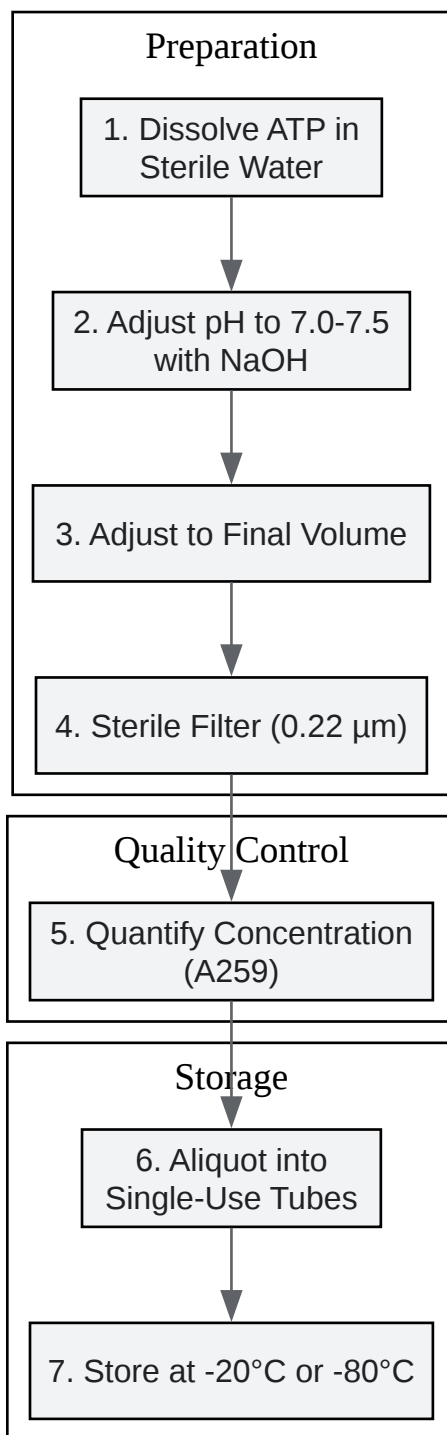
Condition	Storage Temperature	pH	Stability	Reference
Aqueous Solution	Room Temperature	Neutral	Unstable, significant degradation occurs.	[7][8]
Aqueous Solution	0 - 4°C	Neutral	Stable for approximately one week.	[5][8]
Aqueous Solution	-20°C	7.0 - 7.5	Stable for at least one year.	[8]
Aqueous Solution	-80°C	7.0 - 7.5	Stable for extended periods.	[7][8]
Unbuffered Water	Any	Acidic (~3.5)	Rapidly hydrolyzes.	[1][2][3]
Extreme pH	Any	< 6.8 or > 7.4	Rapidly hydrolyzes.	[1][2]

Visualizations



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Caption: ATP Hydrolysis Pathway

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Caption: ATP Stock Solution Workflow

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